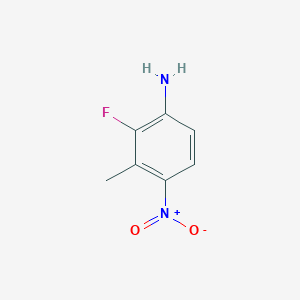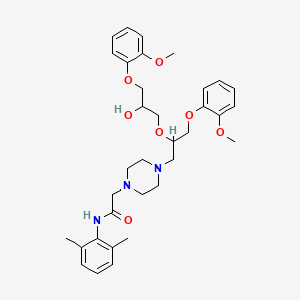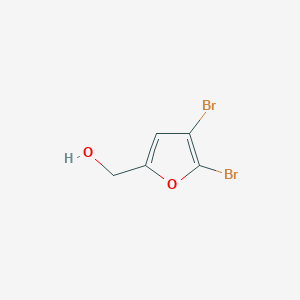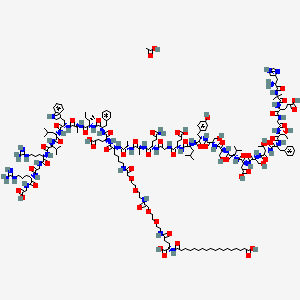![molecular formula C15H14Br2O B13431045 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is an organic compound with the molecular formula C15H14Br2O It is a derivative of benzene, featuring two bromine atoms and an ethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 2-[(4-ethoxyphenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene involves its interaction with specific molecular targets. The bromine atoms and ethoxyphenylmethyl group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxyphenylmethyl group.
1,4-Dibromo-2,5-dimethylbenzene: Features two methyl groups instead of the ethoxyphenylmethyl group.
4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene: Contains a chlorine atom in addition to the bromine atoms.
Uniqueness
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is unique due to the presence of both bromine atoms and the ethoxyphenylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H14Br2O |
|---|---|
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Br2O/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 |
Clave InChI |
RLUJYMWEZQRNPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)






![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)

